Biochemical Potency vs. Other Inhibitors
In biochemical assays, AC708 demonstrates robust potency against CSF1R. Its IC50 value of 26 nM for inhibiting CSF1R phosphorylation mediated by CSF-1 [1] falls within the range of other clinically-evaluated CSF1R inhibitors. For context, PLX3397 (Pexidartinib) has reported IC50 values ranging from 0.3 to 20 nM [2], BLZ945 has an IC50 of 1 nM , ARRY-382 has an IC50 of 9 nM , and JNJ-40346527 has an IC50 of 3.2 nM . While AC708 is not the most potent in this biochemical measure, its value proposition lies in the combination of this potency with its reported exquisite selectivity, a feature not always shared by more potent but less selective compounds.
| Evidence Dimension | Biochemical potency: IC50 for CSF1R inhibition |
|---|---|
| Target Compound Data | 26 nM (inhibition of CSF1R phosphorylation by CSF-1) |
| Comparator Or Baseline | PLX3397: 0.3 - 20 nM; BLZ945: 1 nM; ARRY-382: 9 nM; JNJ-40346527: 3.2 nM |
| Quantified Difference | Varies; AC708 is up to 87-fold less potent than some comparators (e.g., PLX3397 at 0.3 nM) but within the same order of magnitude as ARRY-382 (9 nM) and JNJ-40346527 (3.2 nM). |
| Conditions | CSF1R phosphorylation assay stimulated by CSF-1 ligand (AC708). Other comparators' values are from various biochemical assays measuring CSF1R inhibition (e.g., enzymatic, TR-FRET, luminescence). |
Why This Matters
The choice of a CSF1R inhibitor for research is not solely determined by the absolute IC50 value; a balanced profile of sufficient potency and high selectivity (minimizing off-target effects) is critical for generating interpretable data, particularly in complex in vivo systems.
- [1] Armstrong, R. C., et al. (2013). Abstract 903: AC708 is a potent and selective inhibitor of CSF1R and reduces tumor associated macrophage infiltration in a breast tumor model. Cancer Research, 73(8_Supplement), 903. View Source
- [2] PMC. Table 3: Enzymatic IC50 Values. Molecules, 30(13), 2641. View Source
